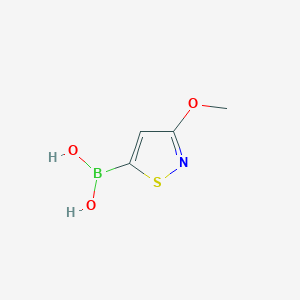

(3-Methoxy-1,2-thiazol-5-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

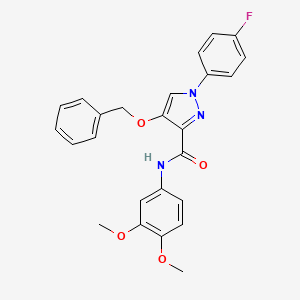

“(3-Methoxy-1,2-thiazol-5-yl)boronic acid” is a type of organoboron compound . It is a valuable building block in organic synthesis . It is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis Analysis

The synthesis of boronic acids like “this compound” often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process is not well developed and usually utilizes a radical approach .Chemical Reactions Analysis

Boronic acids like “this compound” are involved in various chemical reactions . These include oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique

Organic Synthesis and Drug Development

Boronic acids are pivotal in organic synthesis, especially in cross-coupling reactions, which are instrumental for constructing complex molecules. For instance, a study highlights the bioanalysis and quadrupole-time of flight-mass spectrometry-driven in vitro metabolite profiling of a new boronic acid-based anticancer molecule, showcasing boronic acids' potential in drug development (Zagade et al., 2020). Another research focuses on the highly regioselective 3-hydroxyalkylations of boron 4-methoxy-2-furanolates, a process relevant for synthesizing 3-acyl-4-O-methyl tetronates, demonstrating boronic acids' application in regioselective alkylations (Paintner et al., 2001).

Catalysis

Boronic acids serve as catalysts in various chemical reactions, including the highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals. This catalysis paves the way for synthesizing densely functionalized cyclohexanes, demonstrating the catalyst's versatility (Hashimoto et al., 2015). Boronic acid catalysis is also explored for activating hydroxy functional groups, promoting direct transformation into valuable products under mild conditions, highlighting its potential in organic reactions (Hall, 2019).

Sensing and Detection

The detection capabilities of boronic acids, particularly through excited-state intramolecular proton-transfer fluorescence, offer a method for detecting boron-containing compounds. This approach is sensitive and selective, useful for monitoring synthetic reactions and detecting compounds on solid supports (Aronoff et al., 2013). Similarly, fluorescent chemosensors based on boronic acid have been developed for detecting biological active substances, crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound can participate, is a key step in many synthetic pathways for creating complex organic compounds .

Pharmacokinetics

The stability of boronic esters, such as this compound, is a crucial factor influencing their bioavailability .

Result of Action

The compound’s role in suzuki–miyaura coupling reactions contributes to the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Methoxy-1,2-thiazol-5-yl)boronic acid. Therefore, these factors need to be carefully controlled during the compound’s storage and use .

Orientations Futures

Propriétés

IUPAC Name |

(3-methoxy-1,2-thiazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO3S/c1-9-4-2-3(5(7)8)10-6-4/h2,7-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKSRAACQREZFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NS1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2246660-91-1 |

Source

|

| Record name | (3-methoxy-1,2-thiazol-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2997948.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2997949.png)

![2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B2997955.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2997956.png)

![(4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2997958.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997961.png)

![1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2997964.png)

![N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997965.png)